![molecular formula C24H19ClN2O4S B2912977 2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide CAS No. 902585-33-5](/img/structure/B2912977.png)
2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
The compound “2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a quinolinone moiety, a sulfonyl group attached to a chlorophenyl group, and an acetamide group attached to a tolyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The quinolinone moiety would contribute to the planarity of the molecule, while the sulfonyl and acetamide groups could introduce steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing sulfonyl and chlorophenyl groups, as well as the electron-donating tolyl group. These groups could potentially participate in a variety of chemical reactions, such as nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the sulfonyl and acetamide groups could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
- The title compound was synthesized through an aza-Michael addition reaction starting from commercial indole .
Serotonin Receptor Modulation
Antiproliferative Activity
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific safety and hazard information would depend on the properties of the compound, which are not known at this time .
Future Directions
properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S/c1-16-5-4-6-18(13-16)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)32(30,31)19-11-9-17(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZDFNWTHBNNGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide |
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